molecular formula C21H29N5O4 B14522099 7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline CAS No. 62401-93-8

7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline

Cat. No.: B14522099
CAS No.: 62401-93-8
M. Wt: 415.5 g/mol
InChI Key: OTNZSMZWKRIOER-UHFFFAOYSA-N
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Description

7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline is a complex organic compound with a unique structure that combines theophylline, a well-known bronchodilator, with a hydroxyxylyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies could be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-((2-Hydroxy-2-(4-hydroxy-3,5-xylyl)ethyl)amino)butyl)theophylline involves its interaction with specific molecular targets. The hydroxyxylyl group may enhance its binding affinity to certain receptors or enzymes, potentially leading to increased biological activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

CAS No.

62401-93-8

Molecular Formula

C21H29N5O4

Molecular Weight

415.5 g/mol

IUPAC Name

7-[3-[[2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)ethyl]amino]butyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H29N5O4/c1-12-8-15(9-13(2)18(12)28)16(27)10-22-14(3)6-7-26-11-23-19-17(26)20(29)25(5)21(30)24(19)4/h8-9,11,14,16,22,27-28H,6-7,10H2,1-5H3

InChI Key

OTNZSMZWKRIOER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(CNC(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C)O

Origin of Product

United States

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